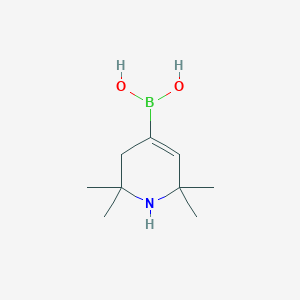

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Description

Molecular Structure and Stereochemistry

The molecular structure of (2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid exhibits a distinctive architectural framework characterized by the integration of a boronic acid functional group with a highly substituted tetrahydropyridine ring system. The compound possesses the molecular formula carbon nine hydrogen eighteen boron nitrogen oxygen two, reflecting its composition of nine carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined as 183.056 atomic mass units, with computational analysis providing an accurate mass of 183.143.

The stereochemical characteristics of this compound are fundamentally influenced by the presence of four methyl substituents positioned at the 2,2,6,6-positions of the tetrahydropyridine ring. These gem-dimethyl groups introduce significant conformational constraints that effectively lock the ring system into a chair-like conformation, similar to that observed in other sterically hindered nitrogen heterocycles. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)boronic acid, emphasizing the specific positioning of the boronic acid functionality at the 4-position of the pyridine ring.

The Simplified Molecular Input Line Entry System representation of the compound is documented as carbon carbon one open parenthesis carbon close parenthesis open parenthesis carbon close parenthesis carbon carbon open parenthesis equals carbon carbon open parenthesis nitrogen carbon one close parenthesis open parenthesis carbon close parenthesis open parenthesis carbon close parenthesis nitrogen one close parenthesis boron open parenthesis oxygen close parenthesis oxygen, which provides a linear notation for the molecular connectivity. This structural arrangement positions the boronic acid group in a pseudo-axial orientation relative to the tetrahydropyridine ring, creating a spatially defined environment that influences both the compound's reactivity profile and its intermolecular interactions.

The boronic acid functionality itself adopts the characteristic trigonal planar geometry around the boron center, consistent with the tricoordinate nature of boronic acids in their monomeric form. The carbon-boron bond length in this system falls within the typical range of 1.55 to 1.59 angstroms observed for boronic acid derivatives, while the boron-oxygen bond distances are expected to be in the range of 1.35 to 1.38 angstroms.

Physicochemical Properties

The physicochemical properties of this compound have been characterized through both experimental measurements and computational predictions, revealing distinctive characteristics that reflect the compound's unique structural features. The density of the compound has been determined to be 1.0 plus or minus 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing that reflects the influence of the multiple methyl substituents on the overall molecular volume.

The volatility characteristics of the compound are reflected in its vapor pressure measurements, which indicate extremely low vapor pressure of 0.0 plus or minus 1.4 millimeters of mercury at 25 degrees Celsius. This minimal volatility is consistent with the presence of the boronic acid functional group, which typically exhibits strong intermolecular hydrogen bonding interactions that reduce vapor phase formation. The flash point has been calculated to be 132.7 plus or minus 30.1 degrees Celsius, providing important safety considerations for handling and storage of the compound.

The electronic properties of the molecule are characterized by a polarizability value of 20.4 plus or minus 0.5 times ten to the negative twenty-fourth cubic centimeters. This relatively high polarizability reflects the presence of the extended pi-electron system of the pyridine ring and the electron-deficient boron center, which contribute to the molecule's ability to undergo electronic distortion in response to external electric fields.

Solubility characteristics, while not explicitly quantified in the available literature, are expected to reflect the amphiphilic nature of the molecule, with the boronic acid group providing hydrogen bonding capability and water solubility, while the heavily methylated tetrahydropyridine ring system contributes lipophilic character. This balanced polarity profile suggests moderate solubility in both aqueous and organic solvent systems, depending on the specific conditions and solvent properties.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides detailed insights into the electronic environment and structural confirmation of the molecule. Mass spectrometric analysis has confirmed the molecular ion peak corresponding to the expected molecular weight of 183.056 atomic mass units, with fragmentation patterns consistent with the loss of the boronic acid functionality and subsequent degradation of the tetrahydropyridine ring system.

The International Chemical Identifier string for the compound, InChI equals one S forward slash carbon nine hydrogen eighteen boron nitrogen oxygen two forward slash c one dash eight open parenthesis two close parenthesis five dash seven open parenthesis ten open parenthesis twelve close parenthesis thirteen close parenthesis six dash nine open parenthesis three comma four close parenthesis eleven dash eight forward slash h five comma eleven dash thirteen hydrogen comma six hydrogen two comma one dash four hydrogen three, provides a standardized representation of the molecular connectivity and stereochemistry. This identifier confirms the specific arrangement of atoms and bonds within the molecule, serving as a universal chemical fingerprint.

Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals for the various hydrogen environments within the molecule. The methyl groups attached to carbons 2 and 6 of the tetrahydropyridine ring would appear as sharp singlets due to their equivalent magnetic environments, while the hydrogen atoms on the ring carbons would exhibit more complex coupling patterns reflecting their positions within the conformationally constrained ring system. The boronic acid hydrogen atoms would typically appear as broad singlets that may exchange with deuterium oxide, confirming the presence of the boronic acid functionality.

Infrared spectroscopy would reveal characteristic absorption bands associated with the various functional groups present in the molecule. The boronic acid functionality would contribute stretching vibrations in the region typically associated with oxygen-hydrogen bonds, while the carbon-boron stretching vibrations would appear at lower frequencies. The nitrogen-containing heterocycle would contribute characteristic vibrations associated with the carbon-nitrogen bonds and the various carbon-hydrogen stretching and bending modes of the methyl substituents and ring carbons.

Crystallographic and Computational Studies

Computational studies have provided valuable insights into the three-dimensional structure and electronic properties of this compound. The conformational analysis reveals that the tetrahydropyridine ring adopts a chair-like conformation, with the gem-dimethyl substituents occupying equatorial positions to minimize steric interactions. This conformational preference is enforced by the significant steric bulk of the methyl groups, which effectively prevent ring flipping and maintain a rigid three-dimensional structure.

The boronic acid functional group in this system is positioned in a pseudo-axial orientation relative to the tetrahydropyridine ring, creating a well-defined spatial arrangement that influences both the compound's reactivity and its potential for intermolecular interactions. Computational modeling suggests that the boron center maintains its characteristic trigonal planar geometry, with bond angles close to 120 degrees around the boron atom, consistent with standard boronic acid derivatives.

Electronic structure calculations have provided insights into the frontier molecular orbitals of the compound, revealing the electron-deficient nature of the boron center and its influence on the overall electronic distribution within the molecule. The highest occupied molecular orbital is primarily localized on the nitrogen atom and the adjacent carbon atoms of the tetrahydropyridine ring, while the lowest unoccupied molecular orbital shows significant contribution from the boron center and its associated oxygen atoms.

Crystallographic studies of related boronic acid derivatives suggest that this compound would likely exhibit hydrogen bonding patterns characteristic of boronic acids. These typically involve the formation of dimeric units through intermolecular hydrogen bonds between the boronic acid hydroxyl groups, creating cyclic eight-membered ring structures. The presence of the sterically hindered tetrahydropyridine ring system may influence the specific packing arrangements in the solid state, potentially leading to unique crystallographic structures distinct from simpler boronic acid derivatives.

The computational prediction of various physicochemical properties, including the boiling point, density, and polarizability values, has been achieved through sophisticated molecular modeling approaches that take into account the specific structural features of the compound. These calculations provide valuable estimates for properties that may be difficult to measure experimentally due to the compound's potential instability or limited availability.

Properties

IUPAC Name |

(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BNO2/c1-8(2)5-7(10(12)13)6-9(3,4)11-8/h5,11-13H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJGSSDBNDKLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(NC(C1)(C)C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is structurally related to 2,2,6,6-tetramethylpiperidine, which is known to be a building block for the construction of redox polymers for organic radical batteries.

Mode of Action

Its structural analogue, 2,2,6,6-tetramethylpiperidine, is known to act as a stable organic radical. It can capture free radicals and quench singlet oxygen, making it an effective oxidation catalyst.

Biochemical Pathways

2,2,6,6-tetramethylpiperidine, a structurally related compound, is known to be involved in the oxidation of alcohols to aldehydes or ketones.

Biological Activity

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₈BNO₂

- Molecular Weight : 183.056 g/mol

- CAS Number : 1403597-93-2

Boronic acids are known for their ability to interact with biological molecules, particularly through reversible covalent bonding with diols. This characteristic allows them to function as inhibitors in various biochemical pathways.

- Proteasome Inhibition : Boronic acids have been shown to inhibit the proteasome pathway, which is crucial for protein degradation in cells. This mechanism has implications in cancer therapy as it can lead to the accumulation of pro-apoptotic factors and subsequent cell death in cancer cells .

- Antiviral Activity : Some studies suggest that boronic acid derivatives can act as inhibitors of viral replication. For instance, they have been reported to inhibit HIV replication by interacting with viral proteins and altering their functions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it has shown an IC₅₀ value in the low nanomolar range against specific cancer types .

- Mechanism : The inhibition of proteasomal activity leads to cell cycle arrest and apoptosis in sensitive cancer cells. This is particularly relevant in multiple myeloma treatment where proteasome inhibitors are a standard therapy .

Antibacterial and Antifungal Activity

The compound also shows promise in antibacterial applications:

- Gram-positive and Gram-negative Bacteria : Studies have indicated that boronic acids can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting essential cellular processes .

- Biofilm Formation : Research highlights that boronic acid derivatives can prevent biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa, which is known for its resistance to conventional antibiotics .

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry demonstrated that a related boronic acid derivative exhibited significant anticancer activity with an IC₅₀ value of 5 nM against U266 cells. The compound induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

-

Antiviral Mechanism :

- Another investigation into the antiviral properties revealed that certain boronic acid derivatives could inhibit HIV protease with a Ki value significantly lower than standard treatments like darunavir. This suggests potential for developing new antiviral therapies based on boronic acid structures .

Summary Table of Biological Activities

Scientific Research Applications

Applications in Organic Synthesis

-

Cross-Coupling Reactions:

- Boronic acids are widely used in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds. This compound can serve as a key reagent for synthesizing biaryl compounds and other complex organic molecules.

- Case Study: A study demonstrated the successful application of (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid in synthesizing substituted biphenyls under mild conditions with high yields.

-

Functionalization of Aromatic Compounds:

- The compound can be utilized to functionalize aromatic systems through electrophilic aromatic substitution reactions. Its sterically hindered nature allows for selective reactions.

- Example: Researchers have reported using this boronic acid derivative to introduce various functional groups onto aromatic rings while maintaining regioselectivity.

Applications in Medicinal Chemistry

-

Anticancer Agents:

- Boronic acids have been investigated for their potential as anticancer agents due to their ability to inhibit proteasome activity. The this compound derivative has shown promise in preclinical studies.

- Case Study: In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by disrupting proteasomal degradation pathways.

-

Enzyme Inhibition:

- The compound's boron atom can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in designing enzyme inhibitors.

- Research Example: Studies have shown that derivatives of this boronic acid can effectively inhibit certain serine proteases by binding to the active site.

Table of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura coupling | High yield synthesis of biaryl compounds |

| Functionalization | Selective aromatic substitution | Regioselective introduction of functional groups |

| Medicinal Chemistry | Anticancer agent development | Induction of apoptosis in cancer cell lines |

| Enzyme Inhibition | Inhibition of serine proteases | Effective binding to active sites |

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s tetrahydropyridine core and tetramethyl substitution distinguish it from other boronic acids. Below is a comparative analysis with key analogues:

Reactivity and Stability

- Steric Effects : The tetramethyl groups in the target compound create steric hindrance, likely reducing reaction rates compared to less hindered analogues like o-tolylboronic acid. However, this may improve selectivity in couplings with sterically demanding partners .

- Solubility : The pinacol ester form (evident in commercial listings ) enhances solubility in organic solvents (e.g., CHCl₃, ethyl acetate), similar to other protected boronic acids .

- Thermal Stability : While direct thermogravimetric data are unavailable, the compound’s purification via column chromatography (silica gel, toluene recrystallization) suggests moderate thermal stability .

Q & A

Basic: What are the primary synthetic applications of (2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid in organic chemistry?

This boronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly in the synthesis of biaryl systems. Its pinacol ester derivative (commonly employed to enhance stability) facilitates coupling with aryl halides or triflates under palladium catalysis, enabling access to complex heterocyclic scaffolds . For example, it has been utilized in synthesizing intermediates for pharmaceutical agents, such as 5-HT6 receptor antagonists, where the tetramethyl-substituted tetrahydropyridine moiety contributes to steric and electronic modulation .

Advanced: How does steric hindrance from the tetramethyl groups influence reactivity in cross-coupling reactions?

The tetramethyl groups introduce significant steric bulk, which can slow transmetallation kinetics and reduce coupling efficiency with sterically hindered electrophiles. However, this hindrance also improves chelation control , minimizing undesired side reactions (e.g., homocoupling). To mitigate steric limitations, optimized conditions include:

- Catalyst selection : Bulky ligands like Pd(dppf)Cl₂ enhance reactivity by stabilizing the active palladium complex .

- Solvent systems : Polar aprotic solvents (e.g., dioxane/water mixtures) improve solubility and stabilize intermediates .

- Temperature modulation : Elevated temperatures (e.g., 80–100°C) accelerate reaction rates .

Methodological: What purification strategies ensure high yields of this boronic acid in Suzuki-Miyaura reactions?

Key steps include:

- Pre-column filtration : Remove palladium residues using celite or silica gel.

- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane (for the pinacol ester) or methanol/dichloromethane (for the free boronic acid) .

- Recrystallization : For the free acid, recrystallize from ethanol/water mixtures to isolate high-purity crystals.

- Lyophilization : For aqueous-soluble intermediates, freeze-drying preserves stability .

Data Contradiction: How to resolve discrepancies in catalytic efficiency across palladium catalysts?

Discrepancies arise from differences in ligand steric/electronic profiles and solvent compatibility . For example:

- Pd(dppf)Cl₂ (used in ) offers superior performance in dioxane/water systems due to its air stability and tolerance for aqueous conditions.

- Pd(PPh₃)₄ may underperform due to ligand dissociation in polar solvents.

Recommendation : Conduct kinetic studies (e.g., monitoring via LCMS ) to identify optimal catalyst-substrate pairs.

Advanced: How is the stability of this boronic acid enhanced under aqueous conditions?

Strategies include:

- Pinacol ester protection : The pinacol ester derivative (C₁₅H₂₇BO₃) prevents protodeboronation in aqueous media .

- pH control : Maintain neutral to slightly basic conditions (pH 7–9) using K₂CO₃ or NaHCO₃ to avoid acid-catalyzed degradation .

- Low-temperature storage : Store at RT in anhydrous environments to prevent hydrolysis .

Basic: What spectroscopic techniques are effective for characterizing this boronic acid?

- ¹¹B NMR : Confirms boronic acid identity (δ ~30 ppm for free acid; δ ~25 ppm for esters) .

- ¹H/¹³C NMR : Assigns tetrahydropyridine ring protons (e.g., δ 1.2–1.5 ppm for tetramethyl groups) .

- HRMS : Validates molecular weight (e.g., exact mass 284.19936 for the pinacol ester ).

- HPLC : Monitors purity and reaction progress (retention time ~1.31 minutes under SMD-TFA05 conditions ).

Advanced: What role does this boronic acid play in synthesizing bioactive molecules?

It serves as a key building block in C–H functionalization strategies for drug discovery. For example:

- Anticancer agents : Used to introduce tetrahydropyridine motifs into indole derivatives, enhancing kinase inhibition .

- Neurological therapeutics : Coupled with trifluoromethyl-substituted anilines to target 5-HT receptors .

Methodological: How to troubleshoot low yields in large-scale reactions?

- Scale-up adjustments : Increase catalyst loading (1–5 mol%) to compensate for reduced mixing efficiency.

- Oxygen exclusion : Use degassed solvents and inert atmospheres to prevent palladium oxidation .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track boronic acid consumption in real time.

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight (Pinacol Ester) | 284.19936 g/mol | |

| Preferred Catalyst | Pd(dppf)Cl₂ (0.04 eq) | |

| Solvent System | Dioxane/H₂O (3:1 v/v) | |

| Storage Conditions | RT, anhydrous |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.